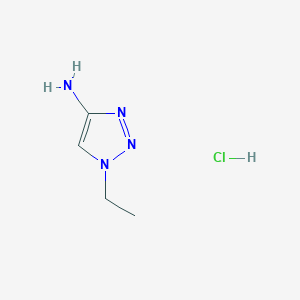

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-ethyltriazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-2-8-3-4(5)6-7-8;/h3H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPXWGAPLAEFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679336 | |

| Record name | 1-Ethyl-1H-1,2,3-triazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263377-87-2, 802915-18-0 | |

| Record name | 1-Ethyl-1H-1,2,3-triazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-1,2,3-triazole-4-amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, a valuable heterocyclic building block for drug discovery and development. The narrative focuses on a logical, multi-step synthesis commencing with the formation of the triazole core via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by functional group manipulation using a Curtius rearrangement to install the key amine moiety, and concluding with the formation of the hydrochloride salt. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations behind the chosen pathway.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is best approached through a convergent strategy that builds the core heterocyclic scaffold first, followed by the installation and salification of the amine functional group. The 1,4-disubstituted 1,2,3-triazole core is a hallmark of the Huisgen 1,3-dipolar cycloaddition, a reaction that has become exceptionally reliable and regioselective with the advent of copper(I) catalysis, often referred to as "click chemistry".[1][2][3]

Our retrosynthetic analysis deconstructs the target molecule as follows:

-

Hydrochloride Salt Formation: The final product is the hydrochloride salt, which is readily formed by treating the free primary amine, 1-Ethyl-1H-1,2,3-triazol-4-amine, with a source of hydrochloric acid.

-

Amine Group Installation: A primary amine can be synthesized from a variety of functional groups. One of the most reliable and high-yielding transformations for converting a carboxylic acid to an amine is the Curtius rearrangement. This proceeds through an acyl azide and an isocyanate intermediate. This points to 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid as a key intermediate.

-

Triazole Core Construction: The 1-ethyl-4-carboxylic acid substituted triazole can be formed by the hydrolysis (saponification) of its corresponding ester, ethyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate . This ester is the direct product of a CuAAC reaction between an ethyl azide and a terminal alkyne bearing an ethyl ester group.

This leads to two simple and commercially available starting materials: Ethyl Azide and Ethyl Propiolate .

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Triazole Core: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of this synthesis is the highly efficient and regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring. The thermal Huisgen cycloaddition of azides and alkynes often produces a mixture of 1,4 and 1,5-regioisomers and requires elevated temperatures.[4][5] The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exclusively the 1,4-isomer under mild conditions.[6][7]

The catalytic cycle involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, ultimately leading to the triazole product and regenerating the Cu(I) catalyst.

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol: Synthesis of Ethyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate

Safety Note: Low molecular weight organic azides like ethyl azide are potentially explosive and should be handled with extreme care behind a blast shield in a well-ventilated fume hood. Avoid friction, shock, and high temperatures. It is often preferable to generate it in situ or use a dilute solution.

Materials:

-

Ethyl propiolate

-

Ethyl azide (or sodium azide and ethyl bromide for in situ generation)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water (e.g., 50 mL each).

-

Add the solution of ethyl azide (1.1 eq).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water (5 mL).

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water (5 mL).

-

Add the sodium ascorbate solution to the main reaction flask, followed immediately by the copper sulfate solution. The solution should turn a yellow-orange color.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (100 mL) and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure ester as an oil or low-melting solid.

| Parameter | Value |

| Reactants | Ethyl propiolate, Ethyl azide |

| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate |

| Solvent | t-BuOH / H₂O (1:1) |

| Temperature | Room Temperature |

| Typical Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

Functional Group Transformation: From Ester to Amine

With the triazole core constructed, the next phase involves converting the C4-ester group into the target C4-amine. This is efficiently achieved via a two-step process: saponification of the ester to the corresponding carboxylic acid, followed by a Curtius rearrangement.

Experimental Protocol: Saponification to 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

-

Dissolve the purified ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 ratio).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature until TLC analysis shows complete consumption of the starting material (typically 2-4 hours).

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M hydrochloric acid (HCl). A white precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

The Curtius Rearrangement Pathway

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. The isocyanate can then be trapped with water or an alcohol. Hydrolysis of the isocyanate yields the primary amine. Modern procedures often use reagents like diphenylphosphoryl azide (DPPA) to facilitate a one-pot conversion from the carboxylic acid, avoiding the isolation of the potentially hazardous acyl azide.

Caption: Mechanism of the Curtius Rearrangement.

Experimental Protocol: Synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine

-

To a solution of 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous toluene or dioxane, add triethylamine (1.2 eq).

-

Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 2-4 hours, monitoring the evolution of N₂ gas (CAUTION: perform in a well-ventilated fume hood).

-

After the rearrangement to the isocyanate is complete (can be monitored by IR spectroscopy by the disappearance of the acyl azide peak and appearance of the isocyanate peak at ~2250 cm⁻¹), cool the mixture.

-

Slowly add 2M HCl (aqueous) and heat the mixture to reflux for an additional 1-2 hours to hydrolyze the intermediate isocyanate/carbamic acid.

-

Cool the reaction to room temperature. Transfer to a separatory funnel and wash with diethyl ether or ethyl acetate to remove non-polar impurities (e.g., phenol from DPPA).

-

Basify the aqueous layer to pH > 10 with 2M NaOH.

-

Extract the free amine product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free amine.

Alternative Amine Synthesis: The Staudinger Reduction

While the Curtius rearrangement is ideal for this pathway, it is crucial for the modern chemist to be aware of alternative methods. The Staudinger reaction is an exceptionally mild method for reducing an organic azide to a primary amine, making it invaluable for substrates with sensitive functional groups.[8][9][10] Should a synthetic route produce the intermediate 4-azido-1-ethyl-1H-1,2,3-triazole , the Staudinger reduction would be the method of choice. The reaction proceeds in two stages: reaction of the azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane, followed by hydrolysis to yield the amine and a phosphine oxide byproduct.[8][11][12]

| Method | Typical Reagents | Key Advantages | Key Disadvantages |

| Staudinger Reaction | PPh₃, H₂O | Excellent chemoselectivity; very mild conditions.[9][10] | Stoichiometric phosphine oxide byproduct can complicate purification.[13] |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High yields, clean reaction (N₂ byproduct), scalable. | Can reduce other functional groups (alkenes, alkynes, etc.).[13] |

| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Powerful and rapid reducing agent. | Lacks chemoselectivity, reduces many other functional groups.[13] |

Final Step: Hydrochloride Salt Formation

To improve the stability, crystallinity, and handling properties of the final compound, the free amine is converted to its hydrochloride salt.

Experimental Protocol: Preparation of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride

-

Dissolve the crude 1-Ethyl-1H-1,2,3-triazol-4-amine in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2M) or concentrated HCl dropwise with stirring until the solution becomes acidic (check with pH paper).

-

A precipitate will form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove residual solvent and impurities.

-

Dry the solid under vacuum to yield the final product, 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, as a stable, crystalline solid.

References

-

Staudinger reaction - Wikipedia. Available at: [Link]

-

Staudinger Reaction - Organic Chemistry Tutor. Available at: [Link]

-

How is a Staudinger reaction used in azide synthesis? - TutorChase. Available at: [Link]

-

Staudinger Reaction - Organic Chemistry Portal. Available at: [Link]

-

Characterization of Iminobismuthanes and Catalytic Reduction of Organic Azides via Bi(I)/Bi(III) Redox Cycling - PubMed. Available at: [Link]

-

Catalytic reductions and synthesis applications of organic azides - ResearchGate. Available at: [Link]

-

Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Available at: [Link]

-

A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed. Available at: [Link]

-

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using - Asian Journal of Chemistry. Available at: [Link]

-

Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed. Available at: [Link]

-

The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction - PubMed. Available at: [Link]

-

Amine synthesis by azide reduction - Organic Chemistry Portal. Available at: [Link]

-

Conventional and microwave assisted synthesis of 1,4-disubstituted 1,2,3-triazoles from Huisgen cycloaddition - Semantic Scholar. Available at: [Link]

-

1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction-chemarticle. Available at: [Link]

-

1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]

Sources

- 1. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. 1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction-chemarticle [chemarticle.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 7. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Staudinger Reaction [organic-chemistry.org]

- 11. tutorchase.com [tutorchase.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Characterization of 1-Ethyl-1H-1,2,3-triazol-4-amine Hydrochloride

This guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines not just the "how" but the critical "why" behind each methodological choice, ensuring a robust and reproducible characterization workflow. The triazole ring is a key structural motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and dipole interactions, making a thorough characterization of novel derivatives paramount.[1][2]

Introduction to 1,2,3-Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.[1][3] The 1,2,3-triazole isomer, in particular, has garnered significant attention in medicinal chemistry for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] The synthesis of substituted 1,2,3-triazoles often involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, which offers high yields and regioselectivity.[4] The hydrochloride salt of an amine-substituted triazole, such as 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, is often prepared to improve solubility and stability.

A rigorous characterization is crucial to confirm the successful synthesis of the target molecule, determine its purity, and provide the necessary data for regulatory submissions and further development. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis for this purpose.

Synthesis and Purification

While various methods exist for the synthesis of 1,2,3-triazoles, a common route to N-substituted 4-amino-1,2,3-triazoles involves the cyclization of an appropriate azide with an enamine, followed by conversion to the hydrochloride salt.

Illustrative Synthetic Workflow:

Caption: The integrated approach to the structural confirmation of the target compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride and related compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5][6]* Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes. [5]* Storage: Store in a tightly sealed container in a cool, dry place. * Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. [7]

Conclusion

The comprehensive characterization of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, while mass spectrometry confirms the molecular weight and elemental formula. FTIR spectroscopy verifies the presence of key functional groups, and elemental analysis validates the empirical formula. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently and accurately characterize this and similar novel chemical entities, paving the way for their further investigation in drug discovery and development programs.

References

- YMER. (n.d.). Synthesis, Characterization, Molecular Docking, and Antioxidant Evaluation of Some Newer Triazole Derivatives.

- Asian Journal of Chemistry. (2020). Synthesis, Characterization and Molecular Docking of 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents.

- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.

- TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING.

- ResearchGate. (n.d.). Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Journal of Chemical Sciences. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- The Royal Society of Chemistry. (n.d.). General procedure for this strategy.

- The Royal Society of Chemistry. (2024). ¹H NMR, ¹³C NMR, and HMBC Spectra Supplementary Information.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- PMC - NIH. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.

- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- ResearchGate. (2025). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates | Request PDF.

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,3-triazol-4-amine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1263377-87-2

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The guide details its chemical properties, outlines a plausible, detailed synthesis protocol based on established chemical principles, and explores its potential applications in pharmaceutical research. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various biological interactions.[1] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and efficient.[1] These triazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties.[2] Their utility extends to acting as bioisosteres for other functional groups, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, as a member of this important class of compounds, presents a unique substitution pattern that warrants detailed investigation for its potential as a building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1263377-87-2 | [4] |

| Molecular Formula | C4H9ClN4 | Internal Calculation |

| Molecular Weight | 148.60 g/mol | Internal Calculation |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Soluble in water and polar organic solvents (predicted) | General Knowledge |

Synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine Hydrochloride

While a specific, publicly available, step-by-step protocol for the synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is not readily found in the searched literature, a plausible and efficient synthetic route can be designed based on well-established principles of 1,2,3-triazole synthesis. The most logical approach involves a copper(I)-catalyzed cycloaddition reaction between an ethyl azide and a suitable three-carbon synthon bearing a protected amine functionality, followed by deprotection and salt formation.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from readily available precursors: ethyl azide and aminoacetonitrile.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-ethyl-1H-1,2,3-triazol-4-amine hydrochloride CAS#: 1263377-87-2 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1H-1,2,3-triazol-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride (CAS No. 1263377-87-2). Intended for researchers, scientists, and professionals in drug development, this document details the compound's structural identity, physicochemical characteristics, and analytical methodologies. We delve into the causality behind experimental choices for characterization, offering field-proven insights into its solubility, stability, and spectroscopic profile. The guide includes detailed, step-by-step protocols for purity analysis and solubility determination, supported by visual workflows to ensure methodological clarity. All data and claims are substantiated with citations to authoritative sources to uphold the highest standards of scientific integrity.

Introduction

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a substituted triazole derivative of increasing interest in medicinal chemistry. The 1,2,3-triazole moiety is a key structural motif, recognized as a bioisostere for various functional groups, which contributes to its utility as a building block in the synthesis of more complex molecules and potential pharmaceutical agents.[1] The formation of a hydrochloride salt is a common and critical strategy in drug development to enhance the aqueous solubility, stability, and bioavailability of a parent compound.[2][3] This guide serves to establish a foundational understanding of this specific salt form, providing the essential data required for its effective application in a research and development setting.

Chemical Identity

A precise understanding of a compound's identity is the bedrock of all subsequent research. The structural and molecular details for 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride are outlined below.

-

Chemical Name: 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride

-

CAS Number: 1263377-87-2[4]

-

Molecular Formula: C₄H₉ClN₄[4]

-

Molecular Weight: 148.60 g/mol (This value may be listed as 149 without decimal precision in some sources)[4]

-

Chemical Structure:

(Note: Image is a representative structure for illustrative purposes.)

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) salt dictate its behavior from formulation to physiological interaction. As a hydrochloride salt, the properties of this compound are significantly influenced by the presence of the chloride counter-ion, particularly concerning solubility and stability.[5][6]

Summary of Key Properties

The following table consolidates the available quantitative data for rapid assessment.

| Property | Value / Observation | Source(s) | Rationale & Implications |

| Molecular Weight | 148.60 g/mol | [4] | Essential for all stoichiometric calculations, solution preparation, and analytical quantification. |

| Calculated LogP | -0.79 | [4] | The negative value indicates high hydrophilicity, predicting good aqueous solubility but potentially poor membrane permeability. |

| Rotatable Bonds | 1 | [4] | The low number of rotatable bonds suggests a relatively rigid structure, which can be advantageous for binding affinity. |

| Purity (Typical) | ≥95% | [4] | Standard purity for a research-grade chemical. Higher purity may be required for advanced preclinical studies. |

| Form | Solid | N/A | Typical for small molecule hydrochloride salts at standard temperature and pressure. |

Solubility Profile

Solubility is a critical determinant of a compound's utility in biological assays and its potential for oral bioavailability. The hydrochloride salt form is explicitly chosen to enhance aqueous solubility compared to the free base.[7]

-

Organic Solvent Solubility: Expected to be soluble in polar organic solvents like methanol and DMSO. Solubility is likely to be lower in non-polar solvents such as hexanes or diethyl ether.

Stability and Handling

The stability of a compound under various conditions is paramount for ensuring the integrity of experimental results and for determining appropriate storage and handling procedures.

-

Chemical Stability: Hydrochloride salts of basic APIs can sometimes be susceptible to disproportionation, where the salt reverts to the free base and hydrochloric acid, particularly in the presence of moisture or certain excipients.[6] Stability should be assessed under accelerated conditions (e.g., 40 °C / 75% RH) if long-term storage or formulation is planned.[7] The volatility of hydrogen chloride can also be a factor at elevated temperatures.[5]

-

Recommended Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container to protect from moisture and light.[8]

-

Safety and Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[8][10] Wash hands thoroughly after handling.[11]

Spectroscopic and Chromatographic Profile

Analytical techniques are essential for confirming the identity, structure, and purity of a compound. Below are the expected spectral characteristics and a recommended chromatographic method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), a signal for the triazole ring proton, and a broad signal for the amine protons. The chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆ or D₂O).

-

¹³C NMR: The carbon NMR spectrum should display four unique signals corresponding to the two carbons of the ethyl group and the two carbons of the triazole ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds.[12][13] Given the polar nature of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, a reverse-phase method is appropriate.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for separating polar analytes.[12]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic buffer ensures the analyte remains in its protonated, more water-soluble form, leading to better peak shape.[13][14]

-

Detection: UV detection at a wavelength of maximum absorbance, likely between 210-260 nm, is suitable for the triazole chromophore.[12][15]

Experimental Protocols

The following protocols provide self-validating systems for the characterization of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride.

Protocol: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of the compound and identify any potential impurities.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve the compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a working standard by diluting the stock to a suitable concentration (e.g., 0.1 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 220 nm.

-

-

System Suitability: Before sample analysis, inject the working standard five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%, and the theoretical plates should be ≥2000.

-

Analysis: Inject the sample and integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualization: Comprehensive Characterization Workflow

The following diagram illustrates the logical flow of experiments to fully characterize a new batch of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride.

Caption: Workflow for the analytical characterization of 1-Ethyl-1H-1,2,3-triazol-4-amine HCl.

Conclusion

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a hydrophilic small molecule with physicochemical properties that make it a suitable candidate for use in aqueous-based biological screening and early-stage drug discovery. Its high polarity, conferred by the triazole ring, the primary amine, and the hydrochloride salt form, governs its behavior. The analytical methods and protocols outlined in this guide provide a robust framework for its quality control and characterization, ensuring data integrity and reproducibility in research and development applications. A thorough understanding of its stability, particularly its potential for disproportionation, is critical for successful formulation and long-term use.

References

-

Chaudhuri, B. (2002). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link].

-

SIELC. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link].

-

Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available at: [Link].

-

HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link].

-

Roy, A. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link].

-

Adeyeye, M. C., & Montane, K. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics. Available at: [Link].

-

Rayner, T. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. PharmTech. Available at: [Link].

-

PubChem. ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine. National Center for Biotechnology Information. Available at: [Link].

-

Autech. 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride. Available at: [Link].

-

PubChemLite. 5-ethyl-1h-1,2,3-triazol-4-amine hydrochloride. Available at: [Link].

-

Oxford Lab Fine Chem LLP. Material Safety Data Sheet: 4-AMINO 1,2,4-TRIAZOLE. Available at: [Link].

-

Wang, Z.-X., & Qin, H.-L. Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Royal Society of Chemistry. Available at: [Link].

-

Gümüş, F., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. Available at: [Link].

-

Royal Society of Chemistry. Supporting Information for: Electrochemical Synthesis of 1,3-disubstituted-1H-1,2,4-triazol-5-amines. Available at: [Link].

-

PubChem. 1-[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine. National Center for Biotechnology Information. Available at: [Link].

-

Wikipedia. 1,2,3-Triazole. Available at: [Link].

-

Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Journal of Education and Science. Available at: [Link].

-

Syrota, N. O., et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate. Available at: [Link].

-

Wikipedia. 3-Amino-1,2,4-triazole. Available at: [Link].

-

Bekhit, A. A., et al. (2014). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4-(thiazol-2-yl)thiazole Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link].

-

PubChemLite. 1-(5-ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride. Available at: [Link].

-

Syrota, N. O., et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link].

Sources

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmoutsourcing.com [pharmoutsourcing.com]

- 4. You are being redirected... [hit2lead.com]

- 5. pharmtech.com [pharmtech.com]

- 6. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. agilent.com [agilent.com]

Navigating the Solubility Landscape of 1-Ethyl-1H-1,2,3-triazol-4-amine Hydrochloride: An In-depth Technical Guide

For Immediate Release

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1][2] For a compound like 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, a small molecule likely synthesized for its potential biological activity, understanding its solubility is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility can lead to low and variable absorption from the gastrointestinal tract, compromising therapeutic efficacy.[1][3]

-

Formulation Development: Solubility data dictates the choice of dosage form (e.g., oral solid, liquid, or parenteral) and the selection of excipients.[4][5]

-

In Vitro Assay Performance: Inaccurate solubility assessment can lead to misleading results in biological screening assays.[6][7]

-

Process Chemistry: Knowledge of solubility in various solvents is essential for designing efficient purification and crystallization processes.[8][9]

This guide will provide the necessary tools to approach the solubility determination of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride in a scientifically rigorous manner.

Physicochemical Properties: A Predictive Foundation

Before embarking on experimental solubility studies, it is crucial to gather and analyze the known physicochemical properties of the compound. These parameters provide a theoretical basis for its expected solubility behavior.

| Property | Value/Information | Significance for Solubility |

| Molecular Formula | C₄H₈N₄·HCl | The presence of multiple nitrogen atoms suggests potential for hydrogen bonding with protic solvents. |

| Molecular Weight | 148.59 g/mol | A relatively low molecular weight is generally favorable for solubility. |

| Structure | 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride | The triazole ring is an aromatic heterocycle, and the primary amine group is basic and will be protonated at physiological pH. The hydrochloride salt form is intended to enhance aqueous solubility. |

| pKa (predicted) | The pKa of the amine group will be a critical determinant of the pH-solubility profile. As a primary amine on a triazole ring, the pKa is likely to be in the range of 3-5. This needs to be experimentally determined for accurate predictions. | The pH at which the compound transitions between its free base and salt form will significantly impact its solubility.[10][11][12] |

| logP (predicted) | The octanol-water partition coefficient is a measure of lipophilicity. A lower logP suggests higher hydrophilicity and potentially better aqueous solubility. | Influences the balance between aqueous and lipid solubility, which is important for both formulation and membrane permeability. |

Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[13][14] This method measures the equilibrium concentration of a compound in a given solvent.

Principle

An excess of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.

Materials and Equipment

-

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride (solid powder)

-

Purified water (Type I)

-

pH buffers (pH 1.2, 4.5, 6.8, and 7.4 are recommended to simulate physiological conditions)[15][16]

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[1][17]

-

pH meter

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride of a known concentration in the mobile phase to be used for HPLC analysis.

-

From the stock solution, prepare a series of calibration standards of different concentrations.

-

-

Solubility Measurement:

-

Add an excess amount of solid 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride to a series of vials. A visual excess of solid should remain at the end of the experiment.

-

Add a known volume of each pH buffer to the vials.

-

Securely cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

-

Sample Separation and Analysis:

-

After the incubation period, visually confirm that excess solid is still present.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the mobile phase.

-

Analyze the diluted samples and the calibration standards by HPLC-UV or UV-Vis spectroscopy.[18]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

Calculate the solubility in the original supernatant by accounting for the dilution factor.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is not a single value but is dependent on several environmental factors.

Caption: Key Factors Influencing Solubility.

The Critical Role of pH

For an amine hydrochloride salt, pH is arguably the most critical factor influencing its aqueous solubility.[10][12]

-

At low pH (below the pKa of the amine): The amine group is protonated (R-NH₃⁺). The compound exists predominantly as the highly polar, water-soluble hydrochloride salt.

-

As pH increases (approaching and exceeding the pKa): The amine group begins to deprotonate, forming the less polar free base (R-NH₂). The solubility is expected to decrease significantly as the less soluble free base precipitates out of solution.

-

Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., in hydrochloric acid-based buffers or simulated gastric fluid), the solubility of the hydrochloride salt may be suppressed.[11][19] This is an important consideration for oral drug development.

A pH-solubility profile should be generated by measuring the solubility at various pH points to identify the pH of minimum and maximum solubility.

Solvent Selection for Non-Aqueous Solubility

For formulation and process development, understanding the solubility in organic and mixed-solvent systems is crucial.[8][9] The selection of solvents should be guided by factors such as polarity, hydrogen bonding capability, and regulatory acceptance (ICH guidelines).[4][20]

Recommended Solvents for Screening:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Less Polar Solvents: Ethyl Acetate, Dichloromethane

The same shake-flask methodology can be applied to determine solubility in these solvents.

Conclusion: Towards a Comprehensive Solubility Profile

Determining the solubility of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is an essential step in its development as a potential therapeutic agent. By following the detailed protocols and considering the influential factors outlined in this guide, researchers can generate a robust and comprehensive solubility profile. This data will provide a solid foundation for informed decision-making in formulation, analytical method development, and further preclinical and clinical studies. The principles and methodologies described herein are grounded in established pharmaceutical science and are designed to ensure the generation of high-quality, reliable data.

References

-

AIChE. (n.d.). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

ResearchGate. (2025). Solvent selection for pharmaceuticals. Retrieved from [Link]

- Kumari, S., & Singh, S. (1983). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 72(12), 1367-1371.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147.

-

Amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Retrieved from [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5553.

- Sugimoto, I., et al. (1979). Precaution on use of hydrochloride salts in pharmaceutical formulation. International Journal of Pharmaceutics, 2(4), 235-243.

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

ADMET & DMPK. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved from [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

PubMed. (2002). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). BIOWAIVERS: CRITERIA AND REQUIREMENTS. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

-

Springer. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method for Prediction of Pharmaceutical Solubility for Solvent Selection | AIChE [aiche.org]

- 9. researchgate.net [researchgate.net]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

- 16. mdpi.com [mdpi.com]

- 17. ijsrtjournal.com [ijsrtjournal.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

Spectral Analysis of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride (CAS No. 1263377-87-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to elucidate the structural features of the molecule. Each section offers a detailed interpretation of the spectral data, underpinned by fundamental principles of spectroscopic techniques. Methodologies for data acquisition are also detailed to provide a framework for experimental validation.

Introduction

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core, a functionality of significant interest in medicinal chemistry and materials science. The triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions. The hydrochloride salt form of this amine-substituted triazole enhances its solubility and stability, making it a viable candidate for further investigation in drug discovery pipelines.

A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide provides a detailed interpretation of its predicted NMR, IR, and MS spectra to serve as a foundational reference for researchers.

Molecular Structure

The chemical structure of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is depicted below. The protonation of the 4-amino group is the most likely site for the hydrochloride salt formation, influencing the electronic environment of the molecule.

Caption: Chemical structure of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 1-Ethyl-1H-1,2,3-triazol-4-amine (free base) are analyzed below. The presence of the hydrochloride salt would lead to a downfield shift of the proton signals in proximity to the ammonium group and may cause the amine protons to be less readily exchangeable, potentially allowing for their observation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides insights into the electronic environment of the protons in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Broad s | 3H | -NH₃⁺ |

| ~7.8 | s | 1H | Triazole C5-H |

| ~4.3 | q | 2H | -N-CH₂-CH₃ |

| ~1.5 | t | 3H | -N-CH₂-CH₃ |

Interpretation:

-

-NH₃⁺ Protons (~7.5 - 8.0 ppm): The protons of the ammonium group are expected to be significantly deshielded due to the positive charge and would appear as a broad singlet. Their chemical shift can be highly dependent on the solvent and concentration.

-

Triazole C5-H (~7.8 ppm): The single proton on the triazole ring is anticipated to be in the aromatic region, appearing as a sharp singlet due to the absence of adjacent protons.

-

Ethyl Group (-N-CH₂-CH₃): The methylene protons (~4.3 ppm) are adjacent to a nitrogen atom of the triazole ring, resulting in a downfield shift. They are expected to appear as a quartet due to coupling with the methyl protons. The methyl protons (~1.5 ppm) will appear as a triplet, coupled to the methylene protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

| Predicted Chemical Shift (ppm) | Assignment |

| ~145 | Triazole C4-NH₃⁺ |

| ~125 | Triazole C5-H |

| ~45 | -N-CH₂-CH₃ |

| ~15 | -N-CH₂-CH₃ |

Interpretation:

-

Triazole Carbons: The carbon atom (C4) attached to the ammonium group is expected to be the most downfield of the triazole carbons (~145 ppm). The other triazole carbon (C5) is predicted to be at a lower chemical shift (~125 ppm).

-

Ethyl Group Carbons: The methylene carbon (~45 ppm) is shifted downfield due to its attachment to the nitrogen atom. The terminal methyl carbon (~15 ppm) is expected to be in the typical aliphatic region.

NMR Experimental Protocol

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | N-H stretch | -NH₃⁺ |

| 3100 - 3000 | C-H stretch (aromatic) | Triazole C-H |

| 2980 - 2850 | C-H stretch (aliphatic) | Ethyl group C-H |

| ~1620 | N-H bend (asymmetric) | -NH₃⁺ |

| ~1550 | N=N stretch / C=N stretch | Triazole ring |

| ~1460 | C-H bend (aliphatic) | Ethyl group CH₂ & CH₃ |

| ~1400 | C-N stretch | C-N (ring and amine) |

Interpretation:

-

N-H Vibrations: A strong, broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium group. The broadening is due to hydrogen bonding. The asymmetric N-H bending vibration is expected around 1620 cm⁻¹.

-

C-H Vibrations: The aromatic C-H stretch of the triazole ring is predicted to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.

-

Triazole Ring Vibrations: The stretching vibrations of the N=N and C=N bonds within the triazole ring are expected in the 1550 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending and stretching vibrations that are characteristic of the molecule as a whole, including C-N stretches and various bending modes of the ethyl group.

IR Spectroscopy Experimental Protocol

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The predicted mass spectrum of the free base (1-Ethyl-1H-1,2,3-triazol-4-amine, M.W. 112.15 g/mol ) is considered here.

-

Molecular Ion (M⁺): m/z = 112

-

Major Predicted Fragments:

-

m/z = 97 ([M-CH₃]⁺)

-

m/z = 84 ([M-N₂]⁺ or [M-C₂H₄]⁺)

-

m/z = 69 ([M-C₂H₄-NH]⁺)

-

m/z = 56 ([C₃H₄N]⁺)

-

m/z = 42 ([C₂H₄N]⁺)

-

Interpretation and Plausible Fragmentation Pathway:

Upon electron ionization, the molecular ion at m/z 112 is formed. The fragmentation is likely to proceed through several pathways:

-

Loss of a Methyl Radical: Cleavage of the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 97.

-

Loss of Ethene or Nitrogen: A common fragmentation pathway for triazoles is the loss of a stable nitrogen molecule (N₂), which would give a fragment at m/z 84. Alternatively, a McLafferty-type rearrangement could lead to the loss of ethene (C₂H₄), also resulting in a fragment at m/z 84.

-

Ring Cleavage: The triazole ring can undergo cleavage, leading to various smaller fragments.

Caption: Plausible EI-MS fragmentation pathway for 1-Ethyl-1H-1,2,3-triazol-4-amine.

Mass Spectrometry Experimental Protocol

Caption: Workflow for ESI-MS and MS/MS data acquisition.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral characterization of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride. The presented NMR, IR, and MS data, along with their interpretations, offer a comprehensive understanding of the molecule's structural features. The provided experimental protocols serve as a practical guide for researchers seeking to validate these predictions and further investigate this compound. This document is intended to be a valuable resource for scientists and professionals in the fields of chemical synthesis, drug discovery, and analytical chemistry.

References

- Note: As this guide is based on predicted data due to the lack of publicly available experimental spectra for 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, direct literature citations for the spectral data of this specific compound are not available. The interpretation is based on established principles of spectroscopy and data from related compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ChemDraw, PerkinElmer Informatics. (Software used for chemical structure drawing and generation of predicted NMR spectra). URL: [Link]

-

NIST Chemistry WebBook. (Database for chemical and physical data). URL: [Link]

An In-depth Technical Guide to the Formation of 1-Ethyl-1H-1,2,3-triazol-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The described methodology emphasizes a robust and regioselective three-step synthesis, commencing with the protection of propargylamine, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and culminating in deprotection and salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring system is a prominent structural motif in a vast array of biologically active compounds, demonstrating a wide spectrum of pharmacological activities. Its prevalence in medicinal chemistry can be attributed to its unique chemical properties, including its high dipole moment, ability to engage in hydrogen bonding, and remarkable stability under a variety of physiological conditions. The specific target molecule, 1-Ethyl-1H-1,2,3-triazol-4-amine, and its hydrochloride salt, represent a valuable building block for the synthesis of more complex molecular architectures. The strategic placement of the ethyl group at the N1 position and the amino group at the C4 position provides a versatile platform for further functionalization and exploration of structure-activity relationships.

Strategic Overview of the Synthetic Pathway

The formation of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is most efficiently and regioselectively achieved through a three-step synthetic sequence. This strategy is designed to ensure the exclusive formation of the desired 1,4-disubstituted triazole isomer, a critical consideration for biological applications where isomeric purity is paramount.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic strategy for 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride.

In-depth Mechanistic Discussion and Experimental Protocols

Step 1: Amine Protection of Propargylamine

Causality of Experimental Choice: The primary amine of propargylamine is nucleophilic and can interfere with the subsequent copper-catalyzed cycloaddition reaction. Therefore, protection of this functional group is a crucial first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the CuAAC reaction and its facile removal under acidic conditions, which seamlessly integrates with the final salt formation step.[1][2]

Reaction:

Propargylamine + di-tert-butyl dicarbonate (Boc)₂O → tert-butyl (prop-2-yn-1-yl)carbamate (N-Boc-propargylamine)

Experimental Protocol: Synthesis of tert-butyl (prop-2-yn-1-yl)carbamate

-

To a solution of propargylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

-

The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield N-Boc-propargylamine as a stable solid.[3][4][5]

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality of Experimental Choice: The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a powerful method for the synthesis of 1,2,3-triazoles.[6] However, the thermal reaction often leads to a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction and, critically, provides exclusive formation of the 1,4-disubstituted product.[7] This high regioselectivity is essential for the synthesis of the target molecule. Ethyl azide is used as the source of the N1-ethyl group.

Reaction:

tert-butyl (prop-2-yn-1-yl)carbamate + Ethyl Azide --(Cu(I) catalyst)--> tert-butyl (1-ethyl-1H-1,2,3-triazol-4-yl)carbamate

Mechanism of the CuAAC Reaction:

The mechanism of the CuAAC reaction is a stepwise process, in contrast to the concerted mechanism of the uncatalyzed Huisgen cycloaddition.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of tert-butyl (1-ethyl-1H-1,2,3-triazol-4-yl)carbamate

-

In a reaction vessel, dissolve N-Boc-propargylamine (1.0 eq) and ethyl azide (1.2 eq) in a suitable solvent system, often a mixture of t-butanol and water.

-

Add a source of copper(I), which can be generated in situ from copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) and a reducing agent such as sodium ascorbate (0.1 eq).[8]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the product can be extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure tert-butyl (1-ethyl-1H-1,2,3-triazol-4-yl)carbamate.

Step 3: Deprotection and Hydrochloride Salt Formation

Causality of Experimental Choice: The final step involves the removal of the Boc protecting group to unveil the desired primary amine. The acid-lability of the Boc group makes this a straightforward transformation.[9][10] By using hydrochloric acid for the deprotection, the resulting free amine is simultaneously protonated to form the stable and often crystalline hydrochloride salt, facilitating its isolation and purification.

Reaction:

tert-butyl (1-ethyl-1H-1,2,3-triazol-4-yl)carbamate + HCl → 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride + CO₂ + isobutene

Mechanism of Deprotection and Salt Formation:

The deprotection is initiated by the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. The resulting carbamic acid is unstable and decarboxylates to yield the free amine, which is then protonated by the excess acid to form the hydrochloride salt.

Caption: Mechanism of Boc deprotection and subsequent hydrochloride salt formation.

Experimental Protocol: Synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride

-

Dissolve the tert-butyl (1-ethyl-1H-1,2,3-triazol-4-yl)carbamate (1.0 eq) in a suitable solvent such as methanol, ethyl acetate, or dioxane.

-

Add a solution of hydrochloric acid (typically a saturated solution in the chosen solvent or concentrated aqueous HCl).

-

Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC until the starting material is consumed.

-

The hydrochloride salt often precipitates from the reaction mixture. The product can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude salt.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford the pure 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride and analogous compounds. Yields and conditions can vary depending on the specific substrates and scale of the reaction.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Amine Protection | (Boc)₂O, Et₃N | DCM | Room Temp. | >95% |

| 2 | CuAAC | Ethyl azide, CuSO₄·5H₂O, Na-Ascorbate | t-BuOH/H₂O | Room Temp. | 80-95% |

| 3 | Deprotection & Salt Formation | HCl | Methanol or Ethyl Acetate | Room Temp. | >90% |

Conclusion

The synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a well-established and highly efficient process that leverages the power and precision of modern organic chemistry. The strategic use of a protecting group followed by a regioselective copper-catalyzed cycloaddition and a straightforward deprotection/salt formation sequence provides a reliable route to this valuable heterocyclic building block. The detailed mechanistic insights and experimental protocols presented in this guide are intended to empower researchers in their efforts to synthesize and explore the potential of novel 1,2,3-triazole-based compounds in the pursuit of new therapeutic agents.

References

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Online] Available at: [Link]

- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Coordination Chemistry Reviews, 252(5-7), 654-664.

- Gan, L., Wang, Z., & Chen, X. (2020). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ACS Omega, 5(3), 1567-1574.

- Kanstrup, A., & Christensen, M. K. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 22(8), 1044-1049.

- Papadopoulou, A., & Varvounis, G. (2012). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2012(6), 134-144.

- Google Patents. (n.d.). Process for preparation of amino-triazine.

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Online] Available at: [Link]

- Papadopoulou, A., & Varvounis, G. (2012). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2012(6), 134-144.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(1), 1-5.

- Reddy, B. V. S., et al. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. The Journal of Organic Chemistry, 81(3), 1104-1111.

- Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 26(8), 2345.

- Chen, Y. L., et al. (2021). Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. Bioorganic Chemistry, 114, 105049.

- Alonso, F., & Moglie, Y. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.

-

Chemical Reviews. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Online] Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate. [Online] Available at: [Link]

- Kumar, A., & Kumar, S. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.

- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemical and Pharmaceutical Research, 4(5), 2483-2489.

- Google Patents. (n.d.). Preparation of amino acids from their salts.

-

Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. [Online] Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and Characterization of Boc-Protected Thio-1,3,4-Oxadiazol-2-yl Derivatives. [Online] Available at: [Link]

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 4. Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

safety and handling of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride

An In-Depth Technical Guide to the Safe Handling of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride

Introduction

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic amine belonging to the triazole family. Triazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, antiviral, and anticancer properties[1][2]. As with any novel or sparsely characterized chemical entity, a proactive and cautious approach to safety is paramount. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the safe handling, storage, and disposal of this compound.

Section 1: Chemical and Physical Properties

While specific experimental data for 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is limited, the following table summarizes its known properties and those of a closely related parent compound, 3-Amino-1H-1,2,4-triazole, to provide context.

| Property | 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride | 3-Amino-1H-1,2,4-triazole (for comparison) |

| Molecular Formula | C4H9ClN4 | C2H4N4 |

| Molecular Weight | 148.59 g/mol | 84.08 g/mol |

| Appearance | Solid (predicted) | Crystalline solid |

| Melting Point | Not available | 150 - 153 °C |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Soluble in water |

| log Pow (n-octanol/water) | Not available | -0.93 (at 20 °C) |